3-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Description
This compound features a benzamide core substituted with a fluorine atom at the 3-position and a 1,3,4-thiadiazole ring bearing an isopropyl group at the 5-position. Its molecular formula is C₁₂H₁₂FN₃OS (MW: 265.31 g/mol), distinguishing it from analogs through the combined electronic effects of fluorine and steric bulk from the isopropyl group . The 1,3,4-thiadiazole moiety is a common pharmacophore in medicinal chemistry, contributing to diverse biological activities such as antiviral, anticancer, and enzyme inhibition .
Properties
IUPAC Name |
3-fluoro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3OS/c1-7(2)11-15-16-12(18-11)14-10(17)8-4-3-5-9(13)6-8/h3-7H,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPGRAFOMDUMBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable precursor, such as thiosemicarbazide, with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Benzamide: The final step involves coupling the fluorinated thiadiazole intermediate with a benzamide derivative using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Agrochemicals: It may serve as a lead compound for developing new pesticides or herbicides due to its unique chemical structure.
Materials Science: The compound’s properties can be investigated for applications in materials science, such as in the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets.
Biological Activity
3-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 293.34 g/mol. The structure includes a fluorine atom, a thiadiazole ring, and a benzamide moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H14FN3OS |
| Molar Mass | 293.34 g/mol |
| IUPAC Name | This compound |
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of various enzymes and receptors, leading to significant biological effects. The precise targets may vary based on the cellular context and the specific application of the compound.
Anticancer Activity
Research indicates that compounds containing thiadiazole rings often exhibit anticancer properties. For instance, in vitro studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. A study reported that certain analogs demonstrated IC50 values significantly lower than established chemotherapeutics like sorafenib .
Key Findings:
- Cell Lines Tested: HeLa, MCF-7
- Mechanism: Induction of apoptosis and cell cycle arrest
- IC50 Values: Notable compounds showed IC50 values ranging from 0.37 µM to 0.95 µM against HeLa cells.
Antimicrobial Activity
Compounds with structural similarities to thiadiazoles have also been evaluated for their antimicrobial properties. The presence of the thiadiazole moiety is often linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
Study Results:
In studies evaluating antimicrobial efficacy:
- Compounds exhibited significant inhibition against Staphylococcus aureus strains.
- Minimum inhibitory concentrations (MIC) ranged from 12.5 μg/mL to 25 μg/mL for various derivatives .
Study 1: Anticancer Efficacy
A study published in Medicinal Chemistry Research focused on a series of thiadiazole derivatives related to this compound. The results indicated that these compounds effectively inhibited cell proliferation in multiple cancer cell lines and induced apoptotic pathways .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of thiadiazole derivatives against clinical strains of bacteria. The results demonstrated that several compounds showed promising antibacterial effects comparable to standard antibiotics .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Benzamide Ring
The fluorine atom at the 3-position differentiates this compound from analogs with other substituents:
- Electron-Withdrawing Groups (Cl, NO₂): Chlorine (e.g., 3-chloro- or 4-chloro-substituted benzamides) increases lipophilicity but lacks fluorine’s strong electronegativity, which enhances dipole interactions and metabolic stability .
- Hydrogen Bonding (NH₂): Amino groups on the benzamide ring (e.g., N-(5-amino-1,3,4-thiadiazol-2-yl) benzamide) facilitate hydrogen bonding but may reduce stability under physiological conditions .
Table 1: Substituent Impact on Benzamide Ring
Modifications on the 1,3,4-Thiadiazole Ring
The isopropyl group at the 5-position contrasts with other substituents:
- Sulfonamide Linkers: Derivatives like N-({5-[(4-chlorobenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide introduce sulfonyl groups, enhancing solubility but altering steric profiles .
- Amino Groups: Amino-substituted thiadiazoles (e.g., N-(5-amino-1,3,4-thiadiazol-2-yl) benzamide) improve hydrogen-bonding capacity but may compromise stability .
Table 2: Thiadiazole Ring Modifications
Spectral and Physicochemical Properties
- ¹H NMR : The fluorine atom induces deshielding in adjacent protons (δ ~7.2–8.1 ppm), distinct from chloro analogs (δ ~7.4–8.3 ppm) . The isopropyl group’s methyl protons appear as a doublet (δ ~1.3–1.5 ppm) .
- IR Spectroscopy : Strong C=O stretch (~1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) confirm the amide linkage, consistent with analogs .
- Mass Spectrometry : Molecular ion peak at m/z 265.31 aligns with theoretical mass, differing from nitro-substituted analogs (e.g., MW 322.34 for 4-methoxy-3-nitro derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
